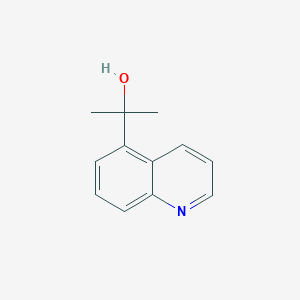

![molecular formula C6H6ClNO4S2 B3013439 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride CAS No. 1210918-13-0](/img/structure/B3013439.png)

1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride is a chemical entity that can be inferred to have a sulfonyl chloride group attached to a thieno[2,3-c]pyrrole moiety. While the provided papers do not directly discuss this compound, they offer insights into related sulfonating agents and sulfonyl chloride derivatives, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds involves the use of sulfonating agents. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, suggesting that similar methods could be applicable for synthesizing the thieno[2,3-c]pyrrole-4-sulfonyl chloride derivative . The stability of the Dios group under basic and reductive conditions, as well as its removal by heating in trifluoroacetic acid, provides a potential pathway for the synthesis and deprotection of related sulfonyl chloride compounds .

Molecular Structure Analysis

The molecular structure of 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride is not directly described in the provided papers. However, the structure of sulfonic acid-functionalized pyridinium chloride is characterized using various spectroscopic techniques, which could be analogous to the characterization of the thieno[2,3-c]pyrrole sulfonyl chloride derivative . Techniques such as FT-IR, NMR, MS, and thermogravimetry could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles due to the presence of the electrophilic sulfur atom. The papers describe the use of sulfonic acid-functionalized pyridinium chloride as a catalyst in various reactions, indicating that the sulfonyl chloride group can activate substrates for further chemical transformations . This suggests that the thieno[2,3-c]pyrrole-4-sulfonyl chloride could also participate in similar reactions, potentially acting as an electrophile in condensation or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride are not directly reported in the provided papers. However, the stability of the Dios group under various conditions and its removal conditions provide some insight into the stability and reactivity of sulfonyl chloride groups . Additionally, the synthesis and characterization of sulfonic acid-functionalized pyridinium chloride offer information on the handling and potential applications of sulfonyl chloride derivatives . The reactivity of sulfonyl chlorides with thiols and disulfides to form sulfonic esters, as described in one of the papers, also provides information on the chemical behavior of such compounds .

Scientific Research Applications

New Pyrrole Unit Synthesis : The compound has been used in the synthesis of new pyrrole units. Banala, Wurst, and Kräutler (2010) discussed the synthesis of 3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, a functionalized pyrrole likely to be of interest for pharmaceutical purposes (Banala, Wurst, & Kräutler, 2010).

Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) described the synthesis of novel pyrrolo[3,4-c]quinolines that exhibit potent inhibitory activity against caspase-3, an enzyme involved in apoptosis, suggesting potential applications in cancer research (Kravchenko et al., 2005).

Effect on Melanin Synthesis : Nie et al. (2018) synthesized derivatives containing the thieno[2,3-d]pyrimidin-4(3H)-one moiety and evaluated their influence on melanin synthesis in murine B16 cells, indicating potential uses in dermatological research (Nie et al., 2018).

Alkylation Study : Fizer et al. (2019) conducted an experimental and theoretical study on the alkylation of thieno[2,3-d]pyrimidine-4-ones, contributing to the understanding of regioselectivity in chemical reactions (Fizer et al., 2019).

Derivatives Synthesis : Wang et al. (2007) discussed the synthesis of benzo[1,4]thiazin-3-one derivatives, highlighting the versatility of this compound in generating structurally diverse molecules (Wang et al., 2007).

Fused Pyrrole Synthesis : Maruoka et al. (2005) reported the synthesis of fused 2,3-dihydro-1H-thieno[3,4-b]pyrroles, demonstrating the compound's utility in creating novel heterocyclic structures (Maruoka et al., 2005).

Amino-thieno[2,3-c]pyrazoles and Amino-thieno[2,3-b]pyrroles Synthesis : Gewald et al. (1995) described the synthesis of these compounds, contributing to the field of heterocyclic chemistry (Gewald et al., 1995).

properties

IUPAC Name |

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-14(11,12)6-4-1-2-13(9,10)5(4)3-8-6/h3,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIDYDXPPYGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CNC(=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)